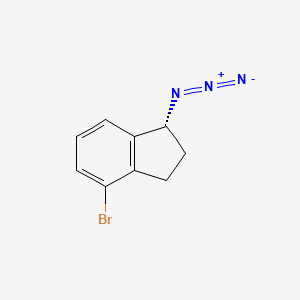

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

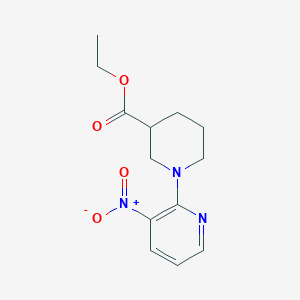

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene, also known as ABID, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry due to its unique structure and potential applications. ABID is a highly reactive compound that contains both azide and bromide functional groups, which makes it a useful building block for the synthesis of various organic molecules.

Aplicaciones Científicas De Investigación

Catalysis and Ligand Synthesis

(1R)-1-Azido-4-bromo-2,3-dihydro-1H-indene has been utilized in the synthesis of novel ligands containing azole fragments bonded with cyclopentadienyl via nitrogen. These ligands have applications in olefin polymerization catalysis. A study by Lebedev et al. (2009) outlines the Pd-catalyzed cross-coupling reactions to obtain such ligands, providing insights into their structural and functional characteristics in organometallic chemistry (Lebedev et al., 2009).

Molecular Structure and Vibrational Studies

The molecular structure and vibrational characteristics of 2,3-dihydro-1H-indene and its derivatives have been studied using density functional theory calculations. Research by Prasad et al. (2010) focuses on the equilibrium geometries and harmonic frequencies of these molecules, contributing to our understanding of their reactive and polar nature (Prasad et al., 2010).

NMR Analysis

NMR (Nuclear Magnetic Resonance) analysis is another significant area where this compound is relevant. Spiteller et al. (2005) conducted an in-depth study, providing detailed NMR assignments and insights into the molecular structure of related compounds (Spiteller et al., 2005).

Organic Synthesis

The compound has implications in organic synthesis, particularly in the formation of specific types of hydrocarbons and intermediates. Research by Hu et al. (2022) describes the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, showcasing its potential in organic synthetic pathways (Hu et al., 2022).

Stereochemical Analysis

The stereochemical properties of derivatives of 2,3-dihydro-1H-indene have been extensively studied. For instance, Michals et al. (1993) investigated the absolute configuration of certain derivatives, contributing to the knowledge of chiral serotonin uptake inhibitors (Michals et al., 1993).

Propiedades

IUPAC Name |

(1R)-1-azido-4-bromo-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGBORJZUJVFL-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2437365.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2437371.png)

![1-[3-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B2437374.png)

![2-[(1-Cyclopentyl-4-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2437375.png)

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2437377.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437379.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2437381.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2437382.png)

![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)